molecular formula C10H9BrO2 B2821834 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde CAS No. 2248394-55-8

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde

Cat. No. B2821834
CAS RN: 2248394-55-8
M. Wt: 241.084
InChI Key: UWFVWNYKAOKLEK-UHFFFAOYSA-N
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Description

“5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde” is a chemical compound. It belongs to the class of heterocyclic compounds known as chromenes . Chromenes, also known as benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of chromene derivatives has been a subject of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . These compounds are synthesized using various methods, often carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . For instance, chromene- and quinoline-3-carbaldehydes are obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones .


Molecular Structure Analysis

The molecular structure of chromenes is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on the 9th carbons in the ring, where the 8th carbons are sp2, and the remaining carbons are sp3 hybridized . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Chromenes have been used as intermediates in the synthesis of other valuable heterocycles . For instance, an efficient method was reported for the synthesis of pyrazoline–coumarin derivatives by the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one .

Future Directions

The future directions in the research of chromenes involve the design and development of potent leads of chromene analogs for their promising biological activities . The synthesis of new heterocyclic compounds is a significant aspect of medicinal chemistry due to the recognized value of this type of compound in the development of new drugs .

properties

IUPAC Name

5-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFVWNYKAOKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2OC1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde

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